![molecular formula C17H23N B2738199 5-Adamantanyl-2-methylphenylamine CAS No. 26378-31-4](/img/structure/B2738199.png)
5-Adamantanyl-2-methylphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Adamantanyl-2-methylphenylamine” is a compound that incorporates an adamantane moiety . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is unique due to their cage-like structure . The adamantane moiety appears as broadened singlets in the 1H NMR spectra of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles .
Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are involved in a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are unique due to their cage-like structure . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .
Scientific Research Applications
Medicinal Chemistry
Antiviral Agents: The adamantane core provides stability, and functionalization of the phenylamine moiety allows for tailored interactions with biological targets. Scientists have explored derivatives of this compound as potential antiviral agents against influenza and other viral infections .
Neuroprotective Compounds: The adamantane framework has been associated with neuroprotective effects. Researchers have studied derivatives of 5-Adamantanyl-2-methylphenylamine for their ability to mitigate neurodegenerative diseases .
Catalyst Development
The unique three-dimensional structure of adamantane derivatives makes them intriguing candidates for catalysis. Here’s how 5-Adamantanyl-2-methylphenylamine contributes:
- Asymmetric Catalysis : Researchers have explored the use of adamantane-based ligands derived from this compound in asymmetric catalysis. These ligands can enhance enantioselectivity in various chemical reactions .
Nanomaterials
Adamantane derivatives play a crucial role in nanomaterials research. Let’s see how 5-Adamantanyl-2-methylphenylamine fits in:
Functional Nanoparticles: Scientists have functionalized adamantane derivatives to create nanoparticles with specific properties. These nanoparticles find applications in drug delivery, imaging, and sensing .
Surface Modification: The adamantane moiety can be used for surface modification of materials, enhancing their stability and reactivity. Researchers have explored its use in creating robust coatings and functionalized surfaces .
Other Applications
Beyond the fields mentioned above, 5-Adamantanyl-2-methylphenylamine has additional applications:
Baranov, N. I., Bagrii, E. I., Safir, R. E., Cherednichenko, A. G., Bozhenko, K. V., & Maximov, A. L. (2022). Advances in the Chemistry of Unsaturated Adamantane Derivatives (A Review). Petroleum Chemistry, 62(4), 352–375. Read more
Direct radical functionalization methods to access substituted adamantane derivatives. Organic & Biomolecular Chemistry, 20(7), 1129–1133. Read more
Adamantane-Functionalized Phthalimide Scaffold. Organics, 2(4), 22. Read more
Future Directions
properties
IUPAC Name |
5-(1-adamantyl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17/h2-3,7,12-14H,4-6,8-10,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZPRQIBOVMYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Adamantanyl-2-methylphenylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.